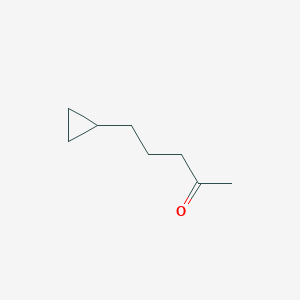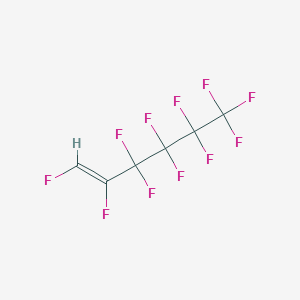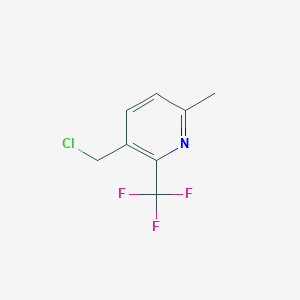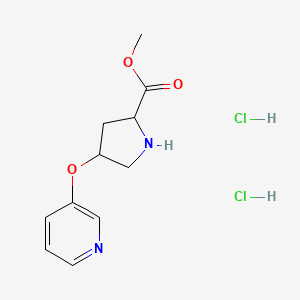
5-Cyclopropylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpentan-2-one is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . Its chemical structure is represented as CC(=O)CCCC1CC1 . This compound features a cyclopropyl group attached to a pentanone backbone.
Méthodes De Préparation
a. Synthetic Routes: The synthetic routes for 5-Cyclopropylpentan-2-one are not widely documented. it can be prepared through various methods, including cyclization reactions or functional group transformations. More detailed research is needed to provide specific synthetic pathways.
b. Industrial Production: Information on industrial-scale production methods for this compound is limited. It may not be produced on a large scale due to its specialized applications.
Analyse Des Réactions Chimiques
a. Reactivity: 5-Cyclopropylpentan-2-one can undergo various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction of the carbonyl group can yield alcohols.
- Substitution : The cyclopropyl group may undergo substitution reactions.
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution : Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.
c. Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify specific products.
Applications De Recherche Scientifique
5-Cyclopropylpentan-2-one finds applications in:
- Chemistry : As a building block in organic synthesis.
- Biology : It may be used in studies related to enzyme inhibition or metabolic pathways.
- Medicine : Potential pharmaceutical applications, although specific uses are not well-documented.
- Industry : Limited industrial applications due to its specialized nature.
Mécanisme D'action
The exact mechanism by which 5-Cyclopropylpentan-2-one exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While information on similar compounds is scarce, 5-Cyclopropylpentan-2-one’s unique cyclopropyl moiety sets it apart from other ketones and aliphatic compounds.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
5-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)3-2-4-8-5-6-8/h8H,2-6H2,1H3 |
Clé InChI |
ROJLBGPBLVUPQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)



![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)





